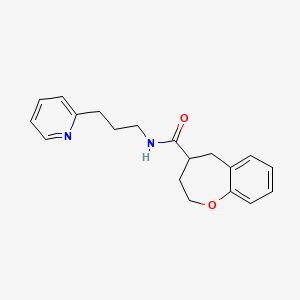
N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, employing specific reagents and conditions to achieve the desired product. For compounds similar to N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide, methodologies might include cyclization reactions, amidation processes, and the use of catalysts to guide the synthesis toward high yield and purity. Practical synthesis approaches for structurally related compounds highlight the importance of selecting appropriate starting materials and reaction pathways to achieve the targeted molecular architecture efficiently (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of a compound dictates its chemical reactivity, physical properties, and biological activities. Structural analysis, often through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, provides insights into the arrangement of atoms within the molecule and its electronic properties. Studies on compounds with related structures have emphasized the role of molecular conformation and electronic distribution in determining their chemical behavior and interaction with biological targets (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide can be inferred from its functional groups and molecular structure. Compounds in this class participate in reactions characteristic of amides, such as hydrolysis, amidation, and condensation, influenced by the surrounding chemical environment and catalysts used. The specific reactivity patterns provide valuable insights into designing synthetic routes and understanding the compound's behavior in biological systems (Lei et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the compound's handling, formulation, and application in various contexts. These characteristics are determined by the molecular structure, particularly the functional groups and overall molecular geometry. Analyzing related compounds provides a basis for predicting the physical behavior of N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide in different environments (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are pivotal for understanding the compound's interactions and reactivity. These properties are influenced by the molecular structure and can be elucidated through experimental studies and theoretical calculations. Understanding the chemical properties is essential for applications in synthesis, material science, and drug design (Shaabani et al., 2009).
科学的研究の応用
Anticancer Activity
N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide shows promise in cancer research due to its isotype-selective inhibition of histone deacetylases (HDACs). Zhou et al. (2008) found that similar compounds block cancer cell proliferation and induce cell-cycle arrest and apoptosis, suggesting potential as an anticancer drug (Zhou et al., 2008).
Analgesic and Anti-inflammatory Properties
Research by Muchowski et al. (1985) on related compounds demonstrates significant analgesic and anti-inflammatory activities. These compounds show promise for further development as therapeutic agents for pain and inflammation management (Muchowski et al., 1985).
Antidepressant and Nootropic Effects
Thomas et al. (2016) investigated similar compounds for their antidepressant and nootropic activities. Compounds with specific substitutions showed high antidepressant activity, suggesting potential for the development of central nervous system (CNS) active agents (Thomas et al., 2016).
Antimicrobial Activity
Dyatkina et al. (2002) explored pyrrole tetraamides, related to the compound , as potent antibacterials against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. This indicates potential applications in addressing antibiotic resistance (Dyatkina et al., 2002).
Synthetic Applications in Organic Chemistry
Noguchi et al. (1986) reported the use of similar compounds in organic synthesis, particularly in Diels-Alder reactions, demonstrating their utility in the synthesis of complex organic molecules (Noguchi et al., 1986).
Antimycobacterial Activity
Billington et al. (2000) found that pyridine-2-carboxamidrazone derivatives, closely related to the compound , exhibit activity against mycobacteria. This suggests potential use in treating mycobacterial infections (Billington et al., 2000).
特性
IUPAC Name |
N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(21-12-5-8-17-7-3-4-11-20-17)16-10-13-23-18-9-2-1-6-15(18)14-16/h1-4,6-7,9,11,16H,5,8,10,12-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFNRIWMBAUSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

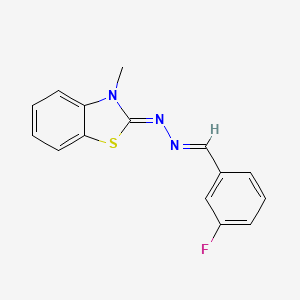
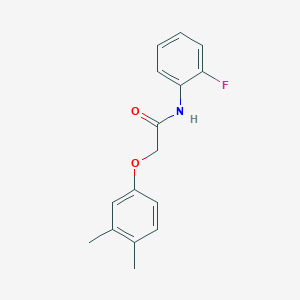
![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)
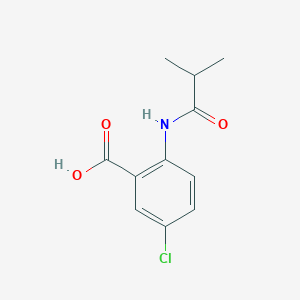
![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)
![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)
![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)
![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)
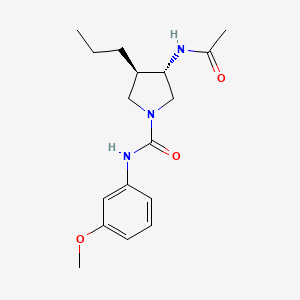
![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)